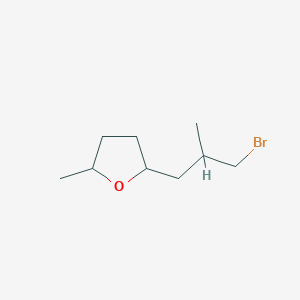
2-(3-Bromo-2-methylpropyl)-5-methyloxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-methylpropyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromine atom attached to a methylpropyl group, which is further connected to the oxolane ring. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropyl)-5-methyloxolane typically involves the reaction of 3-bromo-2-methylpropene with a suitable oxolane precursor. One common method is the nucleophilic substitution reaction, where the bromine atom is replaced by an oxolane ring. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-methylpropyl)-5-methyloxolane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in DMSO.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Ketones and Carboxylic Acids: Formed through oxidation.
Alkanes and Alcohols: Formed through reduction.
Applications De Recherche Scientifique
2-(3-Bromo-2-methylpropyl)-5-methyloxolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce oxolane rings into complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-methylpropyl)-5-methyloxolane involves its interaction with molecular targets through its functional groups. The bromine atom and oxolane ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylpropene: A precursor in the synthesis of 2-(3-Bromo-2-methylpropyl)-5-methyloxolane.
5-Methyloxolane: A simpler oxolane compound without the bromine and methylpropyl groups.
Propriétés
Formule moléculaire |
C9H17BrO |
|---|---|
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
2-(3-bromo-2-methylpropyl)-5-methyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-7(6-10)5-9-4-3-8(2)11-9/h7-9H,3-6H2,1-2H3 |
Clé InChI |
JMSYTBAVKVUFEA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(O1)CC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13181824.png)

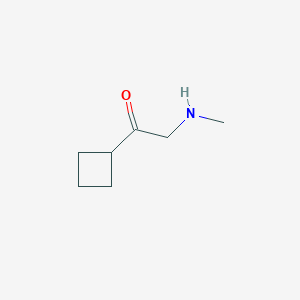
![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)
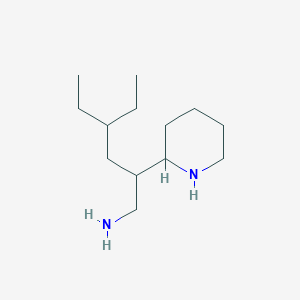
![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)
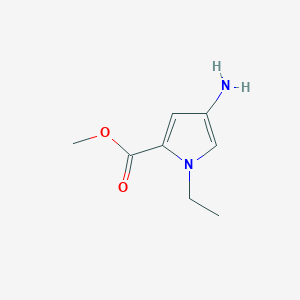
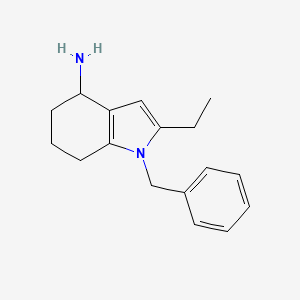
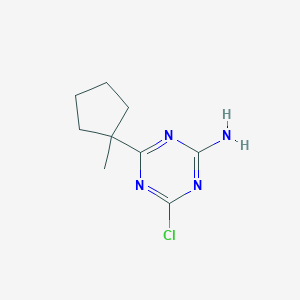
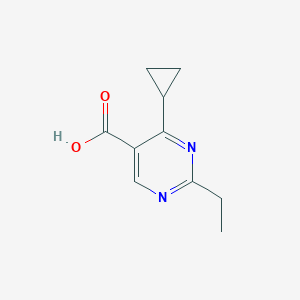
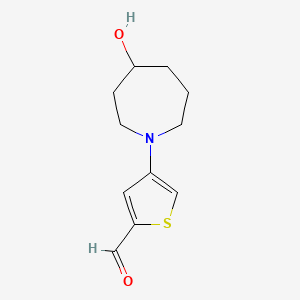
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
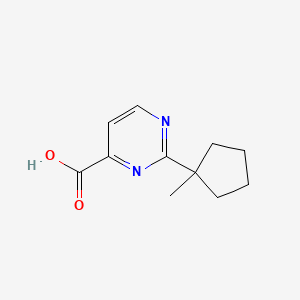
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
